Pelargonidin 3-glucoside Pelargonidin 3-glucoside Pelargonidin 3-O-beta-D-glucoside chloride is a member of the class of anthocyanin chlorides that has pelargonidin 3-O-beta-D-glucoside as the cationic counterpart. It contains a pelargonidin 3-O-beta-D-glucoside.
Brand Name: Vulcanchem
CAS No.: 18466-51-8
VCID: VC21338268
InChI: InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1
SMILES: C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
Molecular Formula: C21H21ClO10
Molecular Weight: 468.8 g/mol

Pelargonidin 3-glucoside

CAS No.: 18466-51-8

Cat. No.: VC21338268

Molecular Formula: C21H21ClO10

Molecular Weight: 468.8 g/mol

* For research use only. Not for human or veterinary use.

Pelargonidin 3-glucoside - 18466-51-8

CAS No. 18466-51-8
Molecular Formula C21H21ClO10
Molecular Weight 468.8 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Standard InChI InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1
Standard InChI Key CAHGSEFWVUVGGL-UBNZBFALSA-N
Isomeric SMILES C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]
SMILES C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
Canonical SMILES C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

Chemical Composition and Structure

Pelargonidin 3-glucoside, also known as Callistephin, is an anthocyanin cation with the molecular formula C21H21O10+ when considered as an ion . When in its chloride salt form, the formula becomes C21H21O10Cl . The compound is characterized as a beta-D-glucoside and an anthocyanidin glycoside, functionally related to pelargonidin .

The molecular weight varies depending on the form:

  • 433.4 g/mol for the ion form

  • 468.8 g/mol for the chloride salt form

The IUPAC name of the compound is 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ4-chromen-1-ylium, reflecting its complex chemical structure .

Physical and Chemical Properties

Pelargonidin 3-glucoside exhibits several important physicochemical properties that influence its behavior in biological systems and applications. These properties are summarized in the following table:

PropertyValueSource
Polar Surface Area173.21 ŲChemAxon
Rotatable Bond Count4ChemAxon
Refractivity114.28 m³·mol⁻¹ChemAxon
Polarizability42.05 ųChemAxon

The compound appears as a dark red/purple powder in its isolated form . It is highly water-soluble but can be easily degraded by hydrolysis and/or hydrogenation at temperatures above 40°C .

Natural Occurrence and Sources

Pelargonidin 3-glucoside is naturally present in various plant species, contributing to their vibrant red-orange coloration. The compound has been identified in:

  • Rubus idaeus (raspberry)

  • Punica granatum (pomegranate)

  • Fruits and berries

  • Gooseberries

  • Vaccinium species (blueberries, cranberries, huckleberries)

  • Black chokeberry

  • Strawberries

The presence of this compound in these food sources makes it a potential biomarker for the consumption of these fruits and berries .

Biochemical Classification

Classification Framework

Pelargonidin 3-glucoside belongs to multiple hierarchical biochemical classifications:

  • It is an anthocyanin, a class of water-soluble pigments that give red, purple, and blue colors to many fruits and vegetables .

  • More specifically, it belongs to anthocyanidin-3-o-glycosides, which are phenolic compounds containing one anthocyanidin moiety O-glycosidically linked to a carbohydrate moiety at the C3-position .

  • It is also classified as a flavonoid, a larger group of natural compounds with diverse biological activities .

  • According to the Human Metabolome Database, it belongs to the class of flavanones, compounds containing a flavan-3-one moiety .

Metabolic Role

Pelargonidin 3-glucoside is considered a primary metabolite, directly involved in an organism's growth, development, or reproduction . In plants, it serves as a pigment that attracts pollinators and aids in seed dispersal, while also potentially offering photoprotection against UV radiation.

Analytical Characteristics

Detection and Quantification

High-performance liquid chromatography (HPLC) connected to UV/Vis detectors at 280nm and 520nm is commonly used to detect and quantify Pelargonidin 3-glucoside . Commercial preparations typically have a purity greater than 97%, with the remaining percentage consisting of impurities of other anthocyanins, flavonoids, or polyphenols .

Biological Activities and Health Benefits

Antioxidant Properties

Like other anthocyanins, Pelargonidin 3-glucoside exhibits significant antioxidant activity. It can scavenge free radicals, thereby protecting cells from oxidative damage . This property is particularly relevant in the context of chronic disease prevention, including cardiovascular diseases, cancer, and neurodegenerative disorders .

Anti-inflammatory Effects

Research suggests that Pelargonidin 3-glucoside possesses anti-inflammatory properties, which may help alleviate inflammation-related conditions . While the exact mechanisms remain under investigation, these properties contribute to its potential therapeutic applications.

Glucose Metabolism Modulation

Recent studies have explored the role of Pelargonidin 3-glucoside in glucose metabolism. A 2024 investigation examined potential connections between this compound and essential proteins involved in glucose metabolism, including CYTIP, C1QL3, and CYBB . Molecular docking simulations revealed favorable binding affinities and potential binding sites, suggesting that Pelargonidin 3-glucoside may modulate the function of these proteins and consequently influence glucose metabolism .

Applications

Food Industry

Pelargonidin 3-glucoside has significant applications in the food industry:

  • As a natural colorant due to its vibrant red-purple hue

  • As a functional ingredient in foods designed to deliver health benefits

  • As a quality indicator for fruit-based products

Current Research Directions

Research on Pelargonidin 3-glucoside continues to evolve, with current focus areas including:

  • Elucidation of its molecular mechanisms in modulating glucose metabolism

  • Development of stable formulations to overcome its sensitivity to environmental conditions

  • Investigation of its bioavailability and pharmacokinetics in humans

  • Exploration of synergistic effects when combined with other bioactive compounds

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